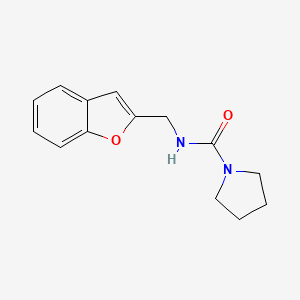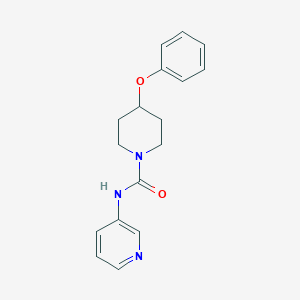
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized through a specific method. The purpose of
作用机制
The mechanism of action of 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to activate certain signaling pathways that can induce apoptosis in cancer cells. In terms of its neuroprotective effects, it has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In terms of its anti-cancer effects, it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain, which can improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies can also explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, this compound has the potential to be a valuable tool in medical research and further studies are warranted.
合成方法
The synthesis of 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide involves several steps. The first step involves the reaction of 2-bromo-1-ethylpyridin-4-amine with 4-pyridylhydrazine to form 1-ethyl-4-(pyridin-4-yl)pyrazolidin-3-one. The second step involves the reaction of the pyrazolidin-3-one with 1-(2-bromoethyl)pyrrolidine to form this compound. This synthesis method has been reported in the literature and has been used to produce the compound for research purposes.
科学研究应用
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in medical research. One area of interest is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
属性
IUPAC Name |
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-23-12-13-6-8-20(10-13)16(22)19-14-9-18-21(11-14)15-5-3-4-7-17-15/h3-5,7,9,11,13H,2,6,8,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQECWUSDNYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)NC2=CN(N=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)


![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)

![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)